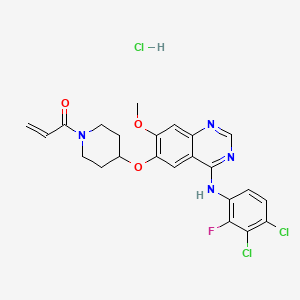

Poziotinib hydrochloride

Description

Properties

IUPAC Name |

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2FN4O3.ClH/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26;/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYSOLOMWJFVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl3FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429757-68-5 | |

| Record name | Poziotinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429757685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POZIOTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4Z7U6JL1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Poziotinib Hydrochloride: A Deep Dive into Preclinical Efficacy and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for poziotinib hydrochloride, a potent, orally available, irreversible tyrosine kinase inhibitor (TKI). Poziotinib has demonstrated significant activity against tumors harboring epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations, which are notoriously resistant to conventional TKI therapies. This document synthesizes key findings from in vitro and in vivo studies, detailing experimental methodologies, quantitative outcomes, and the underlying molecular mechanisms of action.

In Vitro Activity of Poziotinib

Poziotinib has shown potent inhibitory activity against various cancer cell lines, particularly those with EGFR and HER2 exon 20 insertion mutations.

Cell Viability and Proliferation Assays

Experimental Protocol:

Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, were engineered to express various human EGFR or HER2 exon 20 insertion mutations. These cells were then treated with escalating concentrations of poziotinib for 72 hours. Cell viability was assessed using standard colorimetric assays, such as those employing MTS or resazurin, to determine the half-maximal inhibitory concentration (IC50).

Data Summary:

The following table summarizes the IC50 values of poziotinib against Ba/F3 cells expressing different EGFR and HER2 exon 20 insertion mutations. For comparison, the activity of other TKIs is also included where data is available.

| Cell Line (Expressing Mutant) | Poziotinib IC50 (nM) | Other TKIs IC50 (nM) |

| EGFR Exon 20 Insertions | ||

| Average of various insertions | 2.9[1] | Osimertinib: 103, Rocilentinib: 850[1] |

| HER2 Exon 20 Insertions | ||

| Average of 8 mutations | 1.9[2] | 1st & 3rd Gen TKIs: >115, 2nd Gen TKIs: ~11[2] |

Key Findings:

Poziotinib demonstrated significantly greater potency against both EGFR and HER2 exon 20 insertion mutations compared to first, second, and third-generation TKIs.[1][2] Its small and flexible structure is thought to overcome the steric hindrance within the ATP-binding pocket caused by these insertion mutations.[1][2]

Inhibition of Downstream Signaling

Experimental Protocol:

Engineered Ba/F3 cells expressing EGFR or HER2 exon 20 insertion mutations were treated with poziotinib for 2 hours. Following treatment, cell lysates were collected and subjected to Western blotting to assess the phosphorylation status of EGFR, HER2, and key downstream signaling proteins such as AKT and ERK. β-actin was used as a loading control.

Key Findings:

Treatment with poziotinib led to a dose-dependent inhibition of EGFR and HER2 phosphorylation in Ba/F3 cells expressing these mutations.[3] This indicates that poziotinib effectively blocks the activation of these receptors, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.

References

In Vitro Efficacy of Poziotinib Hydrochloride on HER2 Exon 20 Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Poziotinib hydrochloride, a potent, irreversible pan-ErbB tyrosine kinase inhibitor, against clinically challenging HER2 exon 20 insertion mutations. Poziotinib has demonstrated significant preclinical activity, overcoming the steric hindrance that renders many other tyrosine kinase inhibitors (TKIs) ineffective against these specific mutations. This document consolidates key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.

Quantitative Analysis of Poziotinib Potency

Poziotinib has shown potent inhibitory activity against various HER2 exon 20 insertion mutations in preclinical studies. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in multiple engineered and patient-derived cell lines.

Table 1: IC50 Values of Poziotinib in HER2 Exon 20 Mutant Cell Lines

| Cell Line Model | HER2 Exon 20 Mutation | Poziotinib IC50 (nM) | Reference |

| Ba/F3 | A775_G776insYVMA | 1.8 | [1] |

| Ba/F3 | G776delinsVC | 0.9 | [1] |

| Ba/F3 | P780_Y781insGSP | 1.3 | [1] |

| H1781 | G776>VC | <10 | [2] |

| MCF10A | G776delinsVC | ~10 (complete p-HER2 inhibition) | [3] |

Note: IC50 values can vary between studies and experimental conditions. The data presented here is a synthesis of reported values.

Inhibition of HER2 Signaling Pathway

Poziotinib effectively inhibits the autophosphorylation of the HER2 receptor, thereby blocking downstream signaling cascades that drive tumor cell proliferation and survival. This inhibition has been consistently demonstrated through Western blot analysis.

Table 2: Summary of Western Blot Analyses of Poziotinib on HER2 Signaling

| Cell Line | HER2 Exon 20 Mutation | Poziotinib Concentration | Observed Effect on p-HER2 | Effect on Downstream Effectors (p-AKT, p-ERK) | Reference |

| Ba/F3 | Exon 20 Insertions | 10 nM | Strong Inhibition | Inhibition of p-AKT and p-ERK | [4] |

| H1781 | G776>VC | 10 nM - 1 µM | Dose-dependent Inhibition | Dose-dependent Inhibition | [2] |

| MCF10A | G776delinsVC | 10 nM | Complete Inhibition | Not specified | [3] |

| MM134 (Breast Cancer) | L755S | 10 nM | Strong Inhibition | Inhibition of p-AKT and p-p44/42 MAPK | [5] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key in vitro experiments to assess the efficacy of Poziotinib on HER2 exon 20 mutations.

Cell Viability Assay (MTS/MTT Assay)

This protocol outlines the steps for determining the IC50 of Poziotinib in HER2 exon 20 mutant cell lines.

Materials:

-

Ba/F3 or other relevant cells expressing HER2 exon 20 mutations

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements)[6]

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight if applicable.[7]

-

Drug Treatment: Prepare serial dilutions of Poziotinib in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Add the drug dilutions to the wells. Include vehicle control (DMSO only) and untreated control wells.

-

Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.[4]

-

MTS/MTT Addition:

-

For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.[8]

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Afterwards, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.[8][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of Poziotinib concentration and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis for HER2 Phosphorylation

This protocol describes the detection of phosphorylated HER2 (p-HER2) and downstream signaling proteins.

Materials:

-

Cells expressing HER2 exon 20 mutations

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-HER2, anti-total HER2, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of Poziotinib (and a vehicle control) for a specified duration (e.g., 2-6 hours).[4]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the in vitro evaluation of Poziotinib.

Diagram 1: HER2 Signaling Pathway and Poziotinib Inhibition

Caption: HER2 signaling and Poziotinib's mechanism of action.

Diagram 2: Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow for evaluating Poziotinib's in vitro efficacy.

References

- 1. Activity of a novel HER2 inhibitor, poziotinib, for HER2 exon 20 mutations in lung cancer and mechanism of acquired resistance: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pan-cancer landscape and functional analysis of ERBB2 mutations identifies poziotinib as a clinically active inhibitor and enhancer of T-DM1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Poziotinib Inhibits HER2-Mutant–Driven Therapeutic Resistance and Multiorgan Metastasis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ba/F3-P95ERBB2-Cell-Line - Kyinno Bio [kyinno.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Poziotinib Hydrochloride: A Technical Guide to its Binding Affinity with EGFR and HER2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poziotinib is a potent, orally available, quinazoline-based pan-HER inhibitor that demonstrates significant binding affinity to Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This technical guide provides an in-depth analysis of poziotinib's interaction with these key oncogenic drivers, with a particular focus on its efficacy against clinically challenging exon 20 insertion mutations. This document consolidates quantitative binding data, details the experimental protocols used for its determination, and illustrates the associated signaling pathways and mechanisms of action.

Introduction

The ErbB family of receptor tyrosine kinases, which includes EGFR (HER1) and HER2, plays a critical role in regulating cell proliferation, survival, and differentiation. Aberrant activation of these receptors, often through mutation or overexpression, is a hallmark of various cancers. Poziotinib has emerged as a promising therapeutic agent due to its unique structural features that enable it to overcome steric hindrance in the ATP-binding pocket of EGFR and HER2, particularly in the context of exon 20 insertion mutations, which are notoriously resistant to other tyrosine kinase inhibitors (TKIs)[1][2][3].

Mechanism of Action

Poziotinib functions as an irreversible, covalent inhibitor of EGFR and HER2. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding site of the kinase domain (Cys797 in EGFR and the homologous Cys805 in HER2)[1][4]. This irreversible binding locks the kinase in an inactive state, thereby blocking downstream signaling pathways and inhibiting tumor growth[1]. The smaller size and flexibility of poziotinib's terminal reactive group allow it to access the constricted binding pocket created by exon 20 insertion mutations, a feature that distinguishes it from other TKIs[2][3].

Below is a diagram illustrating the covalent binding mechanism of Poziotinib.

Caption: Covalent binding of Poziotinib to the ATP-binding pocket.

Quantitative Binding Affinity Data

The binding affinity of poziotinib to EGFR and HER2 has been quantified using various in vitro assays, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values demonstrate the potent inhibitory activity of poziotinib, especially against mutants with exon 20 insertions.

Table 1: Poziotinib IC50 Values against EGFR Mutants

| Cell Line / EGFR Mutant | IC50 (nM) | Reference |

| Ba/F3 EGFR Exon 20 Insertion (average) | 1.0 | [1] |

| Ba/F3 EGFR T790M/L858R | 2.2 | [5] |

| Wild-type EGFR | 3.2 | [5] |

Table 2: Poziotinib IC50 Values against HER2 Mutants

| Cell Line / HER2 Mutant | IC50 (nM) | Reference |

| Ba/F3 HER2 Exon 20 Insertion (average) | 1.9 | [1] |

| Wild-type HER2 | 5.3 | [5] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the binding affinity and inhibitory effects of poziotinib.

Cell-Based Proliferation (IC50) Assays

The inhibitory activity of poziotinib is frequently assessed using cell proliferation assays with engineered cell lines, such as the murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival.

Experimental Workflow for Ba/F3 Cell Viability Assay:

-

Cell Line Engineering: Ba/F3 cells are stably transfected with constructs expressing various human EGFR or HER2 mutants. The expression of these oncogenic kinases renders the cells IL-3 independent for proliferation and survival.

-

Cell Culture: The engineered Ba/F3 cells are cultured in appropriate media without IL-3.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of poziotinib for a specified period, typically 72 hours[1][6].

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay. These assays quantify metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The results are plotted as the percentage of cell viability versus the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of poziotinib that inhibits cell proliferation by 50%.

Caption: Workflow for determining IC50 using Ba/F3 cell viability assay.

Western Blot Analysis of Protein Phosphorylation

Western blotting is employed to directly observe the inhibition of EGFR and HER2 autophosphorylation and the phosphorylation of downstream signaling proteins.

Experimental Protocol for Western Blotting:

-

Cell Treatment and Lysis: Cancer cell lines expressing the target EGFR or HER2 mutants are treated with various concentrations of poziotinib for a defined period (e.g., 2 hours)[1][6]. Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of EGFR (p-EGFR), HER2 (p-HER2), and downstream targets like AKT (p-AKT) and ERK (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal, which is proportional to the amount of protein, is captured using a digital imaging system or X-ray film.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to assess the inhibitory effect of poziotinib.

Inhibition of Downstream Signaling Pathways

By inhibiting the kinase activity of EGFR and HER2, poziotinib effectively blocks the activation of key downstream signaling pathways that are crucial for cancer cell growth and survival. The two primary pathways affected are the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.

Caption: Poziotinib inhibits downstream PI3K/AKT/mTOR and MAPK/ERK pathways.

Conclusion

Poziotinib hydrochloride demonstrates potent and irreversible binding to EGFR and HER2, leading to the effective inhibition of their kinase activity and downstream signaling pathways. Its unique structural properties confer a significant advantage in targeting EGFR and HER2 mutants with exon 20 insertions, which are often resistant to other TKIs. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel cancer therapeutics. Further investigation into the precise kinetic parameters of poziotinib's irreversible binding and the development of more detailed experimental protocols will continue to refine our understanding of its therapeutic potential.

References

- 1. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-cancer landscape and functional analysis of ERBB2 mutations identifies poziotinib as a clinically active inhibitor and enhancer of T-DM1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of a novel HER2 inhibitor, poziotinib, for HER2 exon 20 mutations in lung cancer and mechanism of acquired resistance: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Development of Poziotinib: A Pan-HER Inhibitor Targeting Oncogenic Drivers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Poziotinib is an oral, quinazoline-based, irreversible pan-HER tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent for cancers driven by mutations in the Human Epidermal Growth Factor Receptor (HER) family.[1][2] It potently inhibits HER1 (EGFR), HER2, and HER4, leading to the suppression of tumor cell proliferation.[1][3] The development of Poziotinib was spurred by the unmet clinical need for effective therapies against specific oncogenic drivers, particularly exon 20 insertion mutations in EGFR and HER2, which are notoriously resistant to conventional TKIs.[3][4][5] Preclinical models and subsequent clinical trials have demonstrated Poziotinib's meaningful activity against these challenging mutations, particularly in non-small cell lung cancer (NSCLC).[4][5]

Discovery and Preclinical Rationale

The HER family of receptor tyrosine kinases—comprising EGFR (HER1), HER2, HER3, and HER4—are critical mediators of cell growth, survival, and differentiation.[2] Aberrant activation of these receptors through mutation or overexpression is a well-established driver of various cancers, including NSCLC, breast, and gastric cancers.[1][6] While first and second-generation TKIs have shown success, resistance mechanisms, such as the T790M mutation and exon 20 insertions, have limited their efficacy.

Poziotinib was designed to overcome these limitations. Computational modeling suggested that its compact and flexible structure could circumvent the steric hindrance within the ATP-binding pocket of EGFR and HER2 proteins that is induced by bulky exon 20 insertion mutations.[6] This structural advantage allows Poziotinib to form a covalent bond with a cysteine residue in the active site, leading to potent and irreversible inhibition of kinase activity.[7]

Preclinical studies validated this hypothesis. In vitro assays using Ba/F3 cells engineered to express various EGFR and HER2 exon 20 insertion mutations demonstrated Poziotinib's potent inhibitory activity at nanomolar concentrations, significantly outperforming other TKIs.[5][6] In vivo studies using patient-derived xenograft and genetically engineered mouse models further confirmed its potent antitumor activity against NSCLC with these specific mutations.[5][6]

Mechanism of Action

Poziotinib functions as an irreversible pan-HER inhibitor. Upon administration, it targets the intracellular tyrosine kinase domains of EGFR, HER2, and HER4. By forming a covalent bond, it irreversibly blocks the ATP-binding site, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor growth and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Quantitative Data Summary

The efficacy of Poziotinib has been quantified through extensive preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Efficacy of Poziotinib in Ba/F3 Cells with HER Family Mutations

| Cell Line | Mutation | IC50 (nM) |

|---|---|---|

| Ba/F3 | EGFR wild-type | 3.2 |

| Ba/F3 | EGFRT790M/L858R | 2.2 |

| Ba/F3 | HER2 | 5.3 |

| Ba/F3 | HER4 | 23.5 |

| Ba/F3 | Various EGFR exon 20 insertions | Average of 2.9 |

Source: Data compiled from preclinical studies.[6][8]

Table 2: Efficacy of Poziotinib in Phase II ZENITH20 Trial (Previously Treated NSCLC)

| Patient Cohort | Primary Endpoint | Result | 95% CI |

|---|---|---|---|

| HER2 Exon 20 (Cohort 2, n=90) | |||

| Objective Response Rate (ORR) | 27.8% | 18.9% - 38.2% | |

| Disease Control Rate (DCR) | 70.0% | 59.4% - 79.2% | |

| Median Progression-Free Survival (PFS) | 5.5 months | 3.9 - 5.8 months | |

| Median Duration of Response (DoR) | 5.1 months | 4.2 - 5.5 months | |

| EGFR Exon 20 (Investigator-Sponsored Trial, n=~50) | |||

| Objective Response Rate (ORR) | 32% | - | |

| Near-Loop Insertion ORR | 46% | - | |

| Far-Loop Insertion ORR | 0% | - | |

| Median Progression-Free Survival (PFS) | 5.5 months | - |

Source: Data from the ZENITH20 trial and related investigator-sponsored studies.[3][9][10]

Table 3: Efficacy of Poziotinib in Phase II ZENITH20 Trial (Treatment-Naïve NSCLC)

| Patient Cohort | Primary Endpoint | Result | 95% CI |

|---|---|---|---|

| HER2 Exon 20 (Cohort 4, n=80) | |||

| Objective Response Rate (ORR) | 39% | 28% - 50% | |

| Disease Control Rate (DCR) | 73% | 61% - 82% | |

| Median Progression-Free Survival (PFS) | 5.6 months | 5.4 - 7.3 months | |

| Median Duration of Response (DoR) | 5.7 months | 4.6 - 11.9 months | |

| EGFR Exon 20 (Cohort 3, n=79) | |||

| Objective Response Rate (ORR) | 27.8% | 18.4% - 39.1% | |

| Disease Control Rate (DCR) | 86.1% | - | |

| Median Duration of Response (DoR) | 6.5 months | - |

Source: Data from the ZENITH20 trial.[11][12]

Table 4: Common Grade 3 or Higher Treatment-Related Adverse Events (TRAEs)

| Adverse Event | Frequency (HER2 Cohort 2) | Frequency (HER2 Cohort 4, QD/BID) |

|---|---|---|

| Rash | 48.9% | 45% / 39% |

| Diarrhea | 25.6% | 15% / 21% |

| Stomatitis / Mucositis | 24.4% | 21% / 15% |

| Paronychia | 20% (from another study)[4] | - |

Source: Data from the ZENITH20 trial.[3][4][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are protocols for key experiments in Poziotinib's development.

In Vitro Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Poziotinib against cell lines expressing HER family mutations.

-

Cell Lines: Ba/F3 murine pro-B cells, which are dependent on cytokine signaling for survival, were retrovirally transduced to express human wild-type or mutant EGFR and HER2 (including various exon 20 insertions).

-

Procedure:

-

Cells were seeded in 96-well plates at a specified density.

-

A serial dilution of Poziotinib (and comparator TKIs) was added to the wells.

-

Cells were incubated for 72 hours under standard cell culture conditions.

-

Cell viability was assessed using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels as an indicator of metabolically active cells.

-

Dose-response curves were generated, and IC50 values were calculated using non-linear regression analysis.[5]

-

Western Blotting for Target Inhibition

-

Objective: To confirm Poziotinib's inhibition of EGFR and HER2 phosphorylation.

-

Procedure:

-

Transduced Ba/F3 cells were treated with various concentrations of Poziotinib for a short duration (e.g., 2 hours).

-

Cells were lysed, and protein concentrations were determined using a BCA assay.

-

Equal amounts of protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated HER2 (p-HER2), total HER2, and a loading control (e.g., β-actin).

-

After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]

-

ZENITH20 Phase II Clinical Trial Protocol (Exemplar)

-

Title: A Phase 2 Study of Poziotinib in Patients with Locally Advanced or Metastatic Non-Small Cell Lung Cancer (NSCLC) with EGFR or HER2 Exon 20 Insertion Mutations.[13]

-

Study Design: An open-label, multi-cohort, multicenter, global phase 2 trial.[10][11]

-

Patient Population: Patients with histologically or cytologically confirmed advanced/metastatic NSCLC harboring HER2 exon 20 insertion mutations. Cohorts were established for both previously treated and treatment-naïve patients.[10][11][13]

-

Treatment: Poziotinib was administered orally. Initial dosing was 16 mg once daily (QD).[10] Later cohorts explored alternative dosing, such as 8 mg twice daily (BID), to manage toxicity.[11][12] Treatment was given in 28-day cycles.[4]

-

Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent central review committee according to RECIST v1.1 criteria.[10][11]

-

Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), overall survival (OS), and safety/tolerability.[4][10]

Drug Development Workflow

The development of Poziotinib followed a structured pathway from initial concept to clinical application.

Conclusion

Poziotinib represents a rationally designed TKI that has demonstrated clinically meaningful efficacy as a pan-HER inhibitor, particularly for patients with NSCLC harboring HER2 and EGFR exon 20 insertion mutations—a population with historically limited therapeutic options.[4][11] Its development pathway, from computational modeling and preclinical validation to multi-cohort clinical trials, underscores a modern approach to targeted oncology. While its potent activity is promising, the associated toxicity profile, characterized primarily by rash and diarrhea, necessitates careful management and has prompted studies into alternative dosing strategies to improve tolerability.[3][11][12] Ongoing research will continue to define the optimal use of Poziotinib and its role in the evolving landscape of precision medicine for HER-driven malignancies.

References

- 1. fiercepharma.com [fiercepharma.com]

- 2. Poziotinib | C23H21Cl2FN4O3 | CID 25127713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. onclive.com [onclive.com]

- 8. Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]

- 10. Poziotinib Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations - Oncology Practice Management [oncpracticemanagement.com]

- 11. Poziotinib in Treatment-Naive NSCLC Harboring HER2 Exon 20 Mutations: ZENITH20-4, A Multicenter, Multicohort, Open-Label, Phase 2 Trial (Cohort 4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. A Phase 2 Study of Poziotinib in Patients with Non-Small Cell Lung Cancer (NSCLC), Locally Advanced or Metastatic, with EGFR or HER2 Exon 20 Insertion Mutation (ZENITH20) | Dana-Farber Cancer Institute [dana-farber.org]

Structural Activity Relationship of Poziotinib Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poziotinib hydrochloride is a potent, orally available, irreversible pan-HER tyrosine kinase inhibitor. It belongs to the class of quinazoline-based inhibitors that covalently bind to the ATP-binding site of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] This covalent interaction, mediated by a Michael addition reaction with a cysteine residue in the kinase domain, leads to sustained inhibition of receptor signaling. Poziotinib has demonstrated significant clinical activity, particularly in non-small cell lung cancer (NSCLC) harboring EGFR or HER2 exon 20 insertion mutations, which are notoriously resistant to other tyrosine kinase inhibitors (TKIs).[2][3]

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of Poziotinib, detailing the key structural features that govern its inhibitory activity. It also includes a summary of its biological activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Structural Activity Relationship (SAR) of Poziotinib

The chemical structure of Poziotinib is characterized by a 4-anilinoquinazoline core, a methoxy group at the 7-position, and a piperidine ring linked to the 6-position, which is further functionalized with an acrylamide group. The SAR of Poziotinib can be understood by dissecting the contribution of each of these structural components.

The Quinazoline Scaffold

The quinazoline ring is a privileged scaffold for EGFR inhibitors, serving as a bioisostere of the adenine ring of ATP.[4][5] It forms crucial hydrogen bond interactions with the hinge region of the kinase domain, anchoring the inhibitor in the active site. Modifications to the quinazoline core can significantly impact binding affinity and selectivity.

The 4-Anilino Substituent

The 3,4-dichloro-2-fluoroanilino group at the 4-position of the quinazoline ring occupies the hydrophobic pocket of the ATP-binding site. The specific substitution pattern on the aniline ring is critical for potent inhibition. Halogen substitutions, particularly chlorine and fluorine, enhance the binding affinity through favorable hydrophobic and electronic interactions. The ortho-fluoro substituent is thought to play a role in orienting the molecule within the binding pocket.

The Michael Acceptor for Covalent Inhibition

Poziotinib is an irreversible inhibitor, a property conferred by the acrylamide moiety on the piperidine ring. This electrophilic group acts as a "warhead" that forms a covalent bond with a conserved cysteine residue (Cys797 in EGFR and Cys805 in HER2) in the ATP-binding pocket. This irreversible binding leads to prolonged inhibition of the kinase activity. The reactivity of the Michael acceptor is finely tuned to ensure specific and efficient covalent modification of the target kinase while minimizing off-target reactions.

Substitutions at the 6- and 7-Positions

The substituents at the 6 and 7-positions of the quinazoline core extend towards the solvent-exposed region of the ATP-binding cleft. The methoxy group at the 7-position is a common feature in many potent EGFR inhibitors and contributes to the overall binding affinity. The bulky piperidinyloxy group at the 6-position, functionalized with the acrylamide warhead, is crucial for positioning the reactive moiety for covalent bond formation. The flexibility of this side chain allows Poziotinib to adapt to the conformational changes induced by exon 20 insertion mutations, which sterically hinder the binding of many other TKIs.

Deuterium Modification

A deuterated analog of Poziotinib, d3-Poziotinib hydrochloride, has been synthesized and evaluated. In this analog, the methoxy group at the 7-position is replaced with a trideuteromethoxy group. In vitro microsomal stability experiments have shown that d3-Poziotinib has a longer half-life (t1/2 = 4.6 h) compared to Poziotinib (t1/2 = 3.5 h), suggesting that this modification can improve the metabolic stability of the compound.[6]

Quantitative Biological Activity of Poziotinib

The following tables summarize the in vitro inhibitory activity and clinical efficacy of Poziotinib.

| Target | IC50 (nM) | Reference |

| EGFRwild-type | 3.2 | |

| EGFRT790M/L858R | 2.2 | |

| HER2 | 5.3 | |

| HER4 | 23.5 | |

| IC50 values represent the concentration of Poziotinib required to inhibit 50% of the kinase activity in vitro. |

| Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) | Reference |

| NSCLC with EGFR exon 20 insertion mutations | 27.8% | 5.5 months | 5.1 months | |

| NSCLC with HER2 exon 20 insertion mutations | 27.8% | 5.5 months | 5.1 months | |

| Clinical trial data from the ZENITH20 study. |

Experimental Protocols

EGFR/HER2 Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against EGFR or HER2 kinase.

Materials:

-

Recombinant human EGFR or HER2 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

-

ATP solution

-

Peptide substrate (e.g., a biotinylated or fluorescently labeled peptide containing a tyrosine residue)

-

Test compound (e.g., Poziotinib) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a microplate, add the test compound dilutions, recombinant kinase, and peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., NSCLC cell line with EGFR or HER2 exon 20 insertion)

-

Cell culture medium and supplements

-

Test compound (e.g., Poziotinib) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations

EGFR/HER2 Signaling Pathway

Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of Poziotinib.

Kinase Inhibition Assay Workflow

References

- 1. Poziotinib | C23H21Cl2FN4O3 | CID 25127713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]

- 3. WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof - Google Patents [patents.google.com]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Poziotinib hydrochloride pharmacokinetics and pharmacodynamics in vivo

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Poziotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poziotinib (also known as HM781-36B) is an orally administered, irreversible pan-human epidermal growth factor receptor (pan-HER) tyrosine kinase inhibitor (TKI). It is designed to target and block signaling through the ErbB family of receptors, including EGFR (HER1), HER2, and HER4. Poziotinib has demonstrated significant anti-tumor activity, particularly in preclinical and clinical settings for non-small cell lung cancer (NSCLC), breast cancer, and gastric cancer harboring specific mutations, most notably exon 20 insertion mutations in EGFR and HER2, which are typically resistant to other TKIs. This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of poziotinib, summarizing key data, experimental protocols, and underlying mechanisms to inform ongoing research and development.

In Vivo Pharmacokinetics

The pharmacokinetic profile of poziotinib has been characterized in both preclinical animal models and human clinical trials. These studies describe its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining optimal dosing and understanding potential drug-drug interactions.

Preclinical Pharmacokinetics in Animal Models

Studies in rats and dogs have established the fundamental PK parameters of poziotinib.

Table 2.1: Summary of Poziotinib Pharmacokinetic Parameters in Rats

| Parameter | Value (Control Group) | Condition | Source |

| Dose | 10 mg/kg (oral) | Single dose | |

| Tmax (h) | 6 | Single dose | |

| t1/2 (h) | 4.53 ± 0.85 | Single dose | |

| Dose | 2 mg/kg (oral) | Single dose | |

| Tmax (h) | 0.67 ± 0.26 | Single dose | |

| t1/2 (h) | 2.72 ± 0.85 | Single dose | |

| AUC(0-∞) (μg/mL·h) | 10.51 ± 2.68 | Single dose | |

| Cmax (μg/mL) | 0.77 ± 0.20 | Single dose | |

| CLz/F (L/kg·h) | 199.11 ± 50.84 | Single dose |

Note: Pharmacokinetic parameters can vary significantly with dose. A lower dose of 2 mg/kg resulted in faster absorption (shorter Tmax) and elimination (shorter t1/2) compared to a 10 mg/kg dose.

Table 2.2: Summary of Poziotinib Pharmacokinetic Parameters in Dogs

| Parameter | Value | Condition | Source |

| Dose | 0.3 mg/kg (oral) | Single dose | |

| Tmax (h) | 0.40–1.00 | Single dose | |

| t1/2 (h) | 3.40–5.40 | Single dose |

Clinical Pharmacokinetics in Humans

Population pharmacokinetic modeling in patients with advanced solid malignancies has provided key insights into the clinical behavior of poziotinib.

Table 2.3: Population Pharmacokinetic Parameters of Poziotinib in Cancer Patients

| Parameter | Typical Value (± SE or %CV) | Covariate Influence | Source |

| Absorption Rate Constant (ka) | 1.45 ± 0.23 h⁻¹ | Influenced by food | |

| Apparent Clearance (CL/F) | 34.5 L/h (29.4 %CV) | - | |

| Central Volume of Distribution (Vc/F) | 185 ± 12.7 L | Influenced by body weight | |

| Peripheral Volume of Distribution (Vp/F) | 164 L (53.5 %CV) | - |

SE: Standard Error; CV: Coefficient of Variation. The model describes poziotinib PK with a two-compartment model.

Experimental Protocols: In Vivo Pharmacokinetics

2.3.1 Animal PK Study Protocol (Rat Model)

-

Animal Model : Male Sprague-Dawley rats are typically used. Animals are acclimated for at least one week before the experiment under controlled conditions (25°C, 60% humidity, 12-hour light/dark cycle) with free access to food and water.

-

Dosing : Poziotinib is administered via oral gavage at a specified dose (e.g., 10 mg/kg or 2 mg/kg). For drug-drug interaction studies, an interacting agent (e.g., dacomitinib 20 mg/kg) is administered for a set period (e.g., 14 days) before co-administration with poziotinib.

-

Sample Collection : Blood samples are collected from the tail vein at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Sample Processing : Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method : Plasma concentrations of poziotinib and its metabolites are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

-

Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F) are calculated using non-compartmental analysis with software like DAS 2.0.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Metabolism and Drug-Drug Interactions

In vitro and in vivo studies have identified that poziotinib is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. This leads to the formation of two major metabolites, M1 (dihydroxylation) and M2 (demethylation).

Because its metabolism is CYP-dependent, poziotinib is susceptible to drug-drug interactions (DDIs). Co-administration with potent inhibitors or inducers of CYP3A4 or CYP2D6 can alter poziotinib plasma concentrations, potentially leading to increased toxicity or reduced efficacy.

Table 2.4: Effect of Dacomitinib (CYP2D6/3A4 Inhibitor) on Poziotinib PK in Rats

| Parameter | Control Group | Dacomitinib Pre-treatment Group | % Change | p-value | Source |

| AUC (μg/L*h) | 1851.3 ± 455.7 | 4001.3 ± 1369.3 | +116% | < 0.05 | |

| Tmax (h) | 5.5 ± 1.0 | 8.3 ± 2.3 | +51% | < 0.05 | |

| CL (L/h/kg) | 5.6 ± 1.4 | 2.8 ± 1.1 | -50% | < 0.05 |

This study demonstrates that pre-treatment with dacomitinib, another TKI, significantly increases the systemic exposure (AUC) and delays the absorption of poziotinib by inhibiting its metabolism.

In Vivo Pharmacodynamics

The pharmacodynamic effects of poziotinib are directly linked to its mechanism of action—the inhibition of HER family tyrosine kinases. This inhibition disrupts downstream signaling pathways that drive tumor cell proliferation and survival.

Mechanism of Action and Signaling Pathway

Poziotinib is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4. This action blocks receptor phosphorylation and subsequent activation of key downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. The inhibition of these pathways leads to G1 cell cycle arrest and apoptosis in cancer cells.

Early-Phase Clinical Trial Results for Poziotinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for Poziotinib hydrochloride, a potent, orally available, irreversible tyrosine kinase inhibitor (TKI). Poziotinib has been investigated primarily in patients with advanced solid tumors, with a particular focus on non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations, which are historically challenging to treat with conventional TKIs.

Mechanism of Action

Poziotinib functions as a pan-HER inhibitor, targeting EGFR, HER2, and HER4.[1] It effectively inhibits the phosphorylation of these receptors and their downstream signaling components, including STAT3, AKT, and ERK, which are crucial for cancer cell growth and survival.[2] This inhibition leads to the induction of apoptosis and G1 cell cycle arrest in cancer cells with HER2 amplification.[2] The small size and flexibility of the poziotinib molecule are thought to allow it to overcome the steric hindrance caused by exon 20 insertion mutations that limits the efficacy of other TKIs.

Signaling Pathway of Poziotinib Inhibition

The following diagram illustrates the signaling pathway targeted by Poziotinib.

Caption: Mechanism of action of Poziotinib, inhibiting EGFR/HER2 signaling pathways.

Phase 1 Clinical Trial Data

Two Phase 1 studies were conducted to determine the maximum tolerated dose (MTD), safety, and preliminary antitumor activity of Poziotinib in patients with advanced solid tumors. The studies evaluated two different dosing schedules: an intermittent schedule (14 days on, 7 days off) and a continuous daily dosing schedule.[1]

| Parameter | Intermittent Dosing (Study A) | Continuous Dosing (Study B) |

| Number of Patients | 51 (evaluable for efficacy) | 19 (evaluable for efficacy) |

| Maximum Tolerated Dose (MTD) | 24 mg/day | 18 mg/day |

| Objective Response Rate (ORR) | 16% (8 patients) | 21% (4 patients) |

| Stable Disease (SD) | 47% (24 patients) | 32% (6 patients) |

| Disease Control Rate (DCR) | 63% | 53% |

| Median Progression-Free Survival (PFS) | 12.0 weeks | 9.0 weeks |

| Dose-Limiting Toxicities | Grade 3 diarrhea | Grade 3 anorexia and diarrhea |

| Most Common Adverse Events | Diarrhea, rash, stomatitis, pruritus, anorexia | Diarrhea, rash, stomatitis, pruritus, anorexia |

Data sourced from a Phase 1 study of Poziotinib in patients with advanced solid tumors.[1]

Phase 2 Clinical Trial Data

Multiple Phase 2 clinical trials have evaluated the efficacy and safety of Poziotinib, primarily in patients with NSCLC harboring EGFR or HER2 exon 20 insertion mutations. The ZENITH20 trial is a key multicohort study in this setting.

ZENITH20 Trial: Cohort 1 (Previously Treated EGFR Exon 20 Mutant NSCLC)

| Parameter | Result |

| Number of Patients | 115 |

| Objective Response Rate (ORR) | 14.8% |

| Disease Control Rate (DCR) | 68.7% |

| Median Duration of Response (DoR) | 7.4 months |

| Median Progression-Free Survival (PFS) | 4.2 months |

Data from the ZENITH20-1 cohort of previously treated NSCLC patients with EGFR exon 20 insertion mutations.[3]

ZENITH20 Trial: Cohort 2 (Previously Treated HER2 Exon 20 Mutant NSCLC)

| Parameter | Result |

| Number of Patients | 90 |

| Objective Response Rate (ORR) | 27.8%[4] |

| Disease Control Rate (DCR) | 70%[4] |

| Median Duration of Response (DoR) | 5.1 months[4] |

| Median Progression-Free Survival (PFS) | 5.5 months[4] |

| Median Overall Survival (OS) | 15 months[5] |

Results from the ZENITH20-2 cohort for previously treated patients with advanced NSCLC and a HER2 exon 20 insertion mutation.[4][6]

ZENITH20 Trial: Cohort 4 (Treatment-Naïve HER2 Exon 20 Mutant NSCLC)

| Parameter | 16 mg Once Daily (QD) | 8 mg Twice Daily (BID) | Overall |

| Number of Patients | 47 | 33 | 80 |

| Objective Response Rate (ORR) | - | - | 39%[7] |

| Disease Control Rate (DCR) | - | - | 73%[7] |

| Median Duration of Response (DoR) | - | - | 5.7 months[7] |

| Median Progression-Free Survival (PFS) | - | - | 5.6 months[7] |

Efficacy and safety of Poziotinib in treatment-naïve NSCLC patients with HER2 exon 20 insertions.[7][8]

MD Anderson Cancer Center Phase 2 Trial (EGFR Exon 20 Mutant NSCLC)

| Parameter | Result |

| Number of Patients | 50 |

| Objective Response Rate (ORR) | 32% (Investigator Assessed)[9] |

| Disease Control Rate (DCR) | 84% (Investigator Assessed)[9] |

| Median Duration of Response (DoR) | 8.6 months[10] |

| Median Progression-Free Survival (PFS) | 5.5 months[10] |

| Median Overall Survival (OS) | 19.2 months[10] |

Findings from a Phase 2 trial of Poziotinib in NSCLC with EGFR exon 20 mutations, which met its primary endpoint.[9][10]

Experimental Protocols

ZENITH20 Study Design

The ZENITH20 trial is a multicohort, open-label, Phase 2 study.[8] Patients with locally advanced or metastatic NSCLC with documented EGFR or HER2 exon 20 insertion mutations were enrolled into different cohorts based on their mutation type and prior treatment history.[11]

-

Patient Selection: Eligibility criteria included histologically or cytologically confirmed NSCLC with an EGFR or HER2 exon 20 insertion mutation.[8] Patients in treatment-naïve cohorts had not received prior systemic therapy for advanced disease, while those in previously treated cohorts had received at least one prior line of systemic therapy.[11]

-

Dosing Regimen: Poziotinib was administered orally. Initial cohorts primarily used a 16 mg once-daily (QD) schedule.[3] Later amendments to the protocol introduced and explored alternative dosing, such as 8 mg twice-daily (BID), to manage toxicity.[8] Each treatment cycle was 28 days.[12]

-

Efficacy Assessment: The primary endpoint was the objective response rate (ORR) as assessed by an independent central review committee according to RECIST v1.1.[6] Tumor assessments were typically performed at baseline, week 4, week 8, and then every 8 weeks thereafter.[8][12]

-

Safety Assessment: Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Experimental Workflow: ZENITH20 Trial

The following diagram outlines the general workflow for a patient participating in the ZENITH20 clinical trial.

Caption: A simplified workflow for patient participation in the ZENITH20 trial.

Mechanisms of Resistance to Poziotinib

Translational studies have identified both EGFR-dependent and EGFR-independent mechanisms of acquired resistance to Poziotinib.

-

EGFR-Dependent: The acquisition of secondary mutations in the EGFR kinase domain, such as T790M and C797S, can lead to resistance.[10][13]

-

EGFR-Independent: Activation of bypass signaling pathways is another mechanism. This can include MET amplification and mutations in other signaling molecules like PIK3CA.[14]

Logical Relationship: Poziotinib Resistance Mechanisms

The diagram below illustrates the identified mechanisms of resistance to Poziotinib.

Caption: EGFR-dependent and -independent mechanisms of acquired resistance to Poziotinib.

Conclusion

Early-phase clinical trials have demonstrated that Poziotinib has promising antitumor activity in patients with advanced NSCLC harboring EGFR or HER2 exon 20 insertion mutations, a population with a high unmet medical need.[5] The manageable safety profile, with common adverse events including rash and diarrhea, is consistent with other second-generation EGFR TKIs.[4] Ongoing research and future clinical trials will further define the role of Poziotinib in the treatment landscape for these challenging malignancies. The efficacy of Poziotinib appears to be influenced by the specific location of the exon 20 insertion, suggesting a potential for a more personalized treatment approach.[10]

References

- 1. Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poziotinib: mechanism of action, metabolism, clinical applications, side effects_Chemicalbook [chemicalbook.com]

- 3. ascopubs.org [ascopubs.org]

- 4. Spectrum Pharmaceuticals Announces Positive Topline Results in HER2 Exon20 Insertion Mutations from Cohort 2 of the Poziotinib ZENITH20 Trial - BioSpace [biospace.com]

- 5. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poziotinib Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations - Oncology Practice Management [oncpracticemanagement.com]

- 7. Poziotinib in Treatment-Naive NSCLC Harboring HER2 Exon 20 Mutations: ZENITH20-4, A Multicenter, Multicohort, Open-Label, Phase 2 Trial (Cohort 4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Poziotinib in Treatment-Naive NSCLC Harboring HER2 Exon 20 Mutations: ZENITH20-4, A Multicenter, Multicohort, Open-Label, Phase 2 Trial (Cohort 4) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. targetedonc.com [targetedonc.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Poziotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of Poziotinib hydrochloride, a potent oral tyrosine kinase inhibitor. Two distinct synthetic routes are presented, offering flexibility in starting materials and methodologies. The protocols include step-by-step instructions for the synthesis of key intermediates and the final product, along with purification procedures. Additionally, this document outlines the mechanism of action of Poziotinib, including a diagram of the relevant signaling pathways. Quantitative data for the synthetic routes are summarized in tables for easy comparison.

Introduction

Poziotinib is a quinazoline-based irreversible pan-HER inhibitor that targets epidermal growth factor receptor (EGFR), HER2, and HER4.[1][2] It has shown significant antitumor activity in various cancers, particularly in non-small cell lung cancer (NSCLC) with HER2 exon 20 insertions.[2] The synthesis of this compound involves multi-step chemical reactions requiring careful control of reaction conditions and effective purification strategies to ensure high purity of the final active pharmaceutical ingredient (API). This document details two established synthetic routes and provides comprehensive protocols for laboratory-scale preparation.

Signaling Pathway

Poziotinib exerts its therapeutic effect by inhibiting the phosphorylation of key downstream signaling components of the HER family of receptors, such as STAT3, AKT, and ERK. This inhibition leads to the induction of apoptosis and G1 cell cycle arrest in cancer cells.

Caption: Poziotinib Signaling Pathway.

Synthetic Routes

Two primary synthetic routes for this compound are detailed below. Route 1 offers a higher overall yield, while Route 2 provides an alternative pathway with different starting materials.

Synthetic Route 1: Starting from 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate

This 6-step synthesis provides a good overall yield of Poziotinib.[3][4]

Caption: Synthetic Workflow for Route 1.

Synthetic Route 2: Starting from 4-chloro-7-hydroxyquinazolin-6-yl pivalate

This 7-step synthesis is an alternative method for producing a deuterated analog of Poziotinib, and the non-deuterated version can be synthesized similarly.[5]

Caption: Synthetic Workflow for Route 2 (d3-Poziotinib).

Quantitative Data Summary

| Step | Intermediate/Product | Route 1 Yield (%) | Route 2 Yield (%) | Purity (%) |

| 1 | 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate | 94.6 | - | >95 |

| 2 | 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol | 83 | - | - |

| 3 | tert-butyl 4-((4-((3,4-dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate | 74.3 | - | - |

| 4 | 4-((3,4-dichloro-2-fluorophenyl)amino)-6-(piperidin-4-yloxy)-7-methoxyquinazoline | - | - | - |

| 5 | Poziotinib | - | - | - |

| 6 | This compound | - | - | >99 |

| Overall | This compound | 37.2 | 9.02 | >99 |

Note: Step-by-step yields for Route 2 and purity data for most intermediates are not available in the cited literature.

Experimental Protocols

Route 1: Detailed Synthesis Protocol

Step 1: Synthesis of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate [4]

-

To a solution of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (100 g) in toluene (850 ml), add N,N-diisopropylethylamine (82.5 ml).

-

Heat the mixture to 75°C and add phosphorus oxychloride (100 ml) dropwise over 20 minutes.

-

Stir the reaction mixture for 3 hours at 75°C.

-

Add toluene (450 ml) and 3,4-dichloro-2-fluoroaniline (84.6 g) to the mixture and stir for an additional 2 hours.

-

Cool the reaction to 25°C. The resulting solid is collected by filtration under reduced pressure and washed with toluene (400 ml).

-

The solid is then suspended in isopropanol (1000 ml) and stirred for 2 hours.

-

Filter the solid, wash with isopropanol (400 ml), and dry in an oven at 40°C to yield the product (143 g, 83% yield).[4]

Step 2: Synthesis of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol [4]

-

Suspend 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate (100 g) in methanol (1000 ml).

-

Cool the mixture to 10-15°C and add an ammonia solution (460 g).

-

Stir the mixture for 3 hours at 25°C.

-

Collect the solid by filtration and wash with a 1:1 mixture of methanol and water (400 ml).

-

Dry the solid at 40°C in an oven to obtain the target compound (74 g, 83% yield).[4]

Step 3: Synthesis of tert-butyl 4-((4-((3,4-dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate [6]

-

To a solution of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol in DMF, add tert-butyl 4-(tosyloxy)piperidine-1-carboxylate and potassium carbonate.

-

Heat the reaction mixture at 90°C for 3 hours, monitoring by TLC.

-

Cool the reaction to room temperature and add water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

The crude product is purified by recrystallization from a mixture of dichloromethane and methanol to yield a yellowish-brown powder (74.3% yield).[6]

Step 4: Synthesis of 4-((3,4-dichloro-2-fluorophenyl)amino)-6-(piperidin-4-yloxy)-7-methoxyquinazoline [6]

-

Dissolve the Boc-protected intermediate from Step 3 in trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

-

Remove the TFA under reduced pressure.

-

The residue is then basified and extracted to yield the desired product.

Step 5: Synthesis of Poziotinib [6]

-

Dissolve the product from Step 4 in dichloromethane.

-

Add N,N-diisopropylethylamine, followed by the dropwise addition of acryloyl chloride.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine, then dry the organic layer and evaporate the solvent to obtain crude Poziotinib.

Step 6: Synthesis of this compound [7]

-

Dissolve Poziotinib (150 g) in methanol (700 ml).

-

Add a solution of hydrochloric acid (38.2 ml) in methanol (300 ml).

-

Stir the mixture for 24 hours.

-

Collect the resulting solid by filtration and wash with acetone (100 ml).

-

Dry the solid at 40°C in an oven for 24 hours to yield this compound (131 g, 81% yield).[7]

Purification Protocols

General Purification Notes:

-

Thin Layer Chromatography (TLC): TLC is a valuable tool for monitoring reaction progress and assessing the purity of intermediates and the final product. Silica gel plates are commonly used.

-

Column Chromatography: For purification of intermediates that are not easily crystallized, column chromatography using silica gel is a standard method. The choice of eluent will depend on the polarity of the compound.

-

Recrystallization: This is a primary method for purifying solid intermediates and the final hydrochloride salt. The choice of solvent is crucial and often requires experimentation. Common solvent systems for similar compounds include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and their mixtures with non-polar solvents like hexanes.

Purification of this compound:

The final product is typically purified by recrystallization. Based on the final step of the synthesis, a methanol/acetone system can be effective. The solid this compound is washed with a solvent in which it is sparingly soluble (like acetone) to remove soluble impurities. Further purification can be achieved by dissolving the product in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allowing it to cool slowly to form pure crystals.

Conclusion

The synthetic routes and purification protocols detailed in this document provide a comprehensive guide for the laboratory-scale production of this compound. Route 1 offers a more efficient synthesis in terms of overall yield. Careful execution of the experimental procedures and purification steps is essential to obtain a high-purity final product suitable for research and development purposes. The provided signaling pathway diagram offers insight into the mechanism of action of Poziotinib, aiding in its biological evaluation.

References

- 1. GSRS [precision.fda.gov]

- 2. Poziotinib | C23H21Cl2FN4O3 | CID 25127713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An Improved Procedure for the Preparation of Poziotinib | Atlantis Press [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US8859767B2 - Method for preparing 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)-prop-2-en-1-one hydrochloride and intermediates used therein - Google Patents [patents.google.com]

Application Notes and Protocols for Cell-Based Assays to Determine Poziotinib Hydrochloride Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poziotinib hydrochloride is a potent, orally available, irreversible pan-HER tyrosine kinase inhibitor (TKI) that targets EGFR (HER1), HER2, and HER4. It has demonstrated significant clinical activity, particularly in non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations, which are typically resistant to other TKIs.[1][2] The compact size and flexibility of poziotinib allow it to overcome the steric hindrance at the kinase binding site caused by these specific mutations.[2]

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound in vitro. The described methods for cell viability, protein phosphorylation, and apoptosis analysis are fundamental for preclinical assessment and mechanism of action studies of Poziotinib and other TKIs.

Data Presentation

The following tables summarize the in vitro efficacy of Poziotinib in representative cancer cell lines harboring EGFR or HER2 exon 20 insertion mutations.

Table 1: In Vitro Cell Viability (IC50) of Poziotinib in Cancer Cell Lines with EGFR or HER2 Exon 20 Insertion Mutations

| Cell Line | Mutation | Cancer Type | Poziotinib IC50 (nM) | Reference |

| Ba/F3 EGFR A767_V769dupASV | EGFR exon 20 insertion | Pro-B | ~1.0 | [1] |

| Ba/F3 EGFR D770_N771insSVD | EGFR exon 20 insertion | Pro-B | ~1.2 | [1] |

| Ba/F3 HER2 A775_G776insYVMA | HER2 exon 20 insertion | Pro-B | ~2.5 | [1] |

| NCI-H1781 | HER2 G776delinsVC | NSCLC | ~0.12 µM (120 nM) | [3] |

| CUTO14 | EGFR A767dupASV | Patient-derived NSCLC | 1.84 | [1] |

| YUL-0019 | EGFR N771delinsFH | Patient-derived NSCLC | 0.30 | [1] |

Table 2: Effect of Poziotinib on HER2 Phosphorylation and Downstream Signaling

| Cell Line | Treatment | p-HER2 Inhibition | p-AKT Inhibition | p-ERK Inhibition | Reference | |---|---|---|---|---| | MCF10A HER2 G776delinsVC | 10 nM Poziotinib | Complete Inhibition | Significant Inhibition | Significant Inhibition |[3] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of Poziotinib that inhibits cell growth by 50% (IC50).

Materials:

-

EGFR/HER2 exon 20 mutant cancer cell lines (e.g., NCI-H1781)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/ml, which is a common range for solid tumor cell lines.[4] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.[4]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Poziotinib Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of Poziotinib in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Poziotinib. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

-

Incubate the plate for 4 hours at 37°C.[5]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the Poziotinib concentration and use non-linear regression analysis to determine the IC50 value.

-

Western Blot Analysis for Protein Phosphorylation

This protocol is for assessing the effect of Poziotinib on the phosphorylation of EGFR, HER2, and their downstream signaling proteins AKT and ERK.

Materials:

-

EGFR/HER2 exon 20 mutant cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Table 3: Recommended Primary Antibodies for Western Blot Analysis

| Target Protein | Recommended Antibody (Example) | Dilution |

| p-EGFR (Tyr1173) | Cell Signaling Technology #4407 | 1:1000 |

| Total EGFR | Cell Signaling Technology #4267 | 1:1000 |

| p-HER2 (Tyr1248) | Cell Signaling Technology #2247 | 1:1000 |

| Total HER2 | Cell Signaling Technology #2165 | 1:1000 |

| p-AKT (Ser473) | Cell Signaling Technology #4060 | 1:1000 |

| Total AKT | Cell Signaling Technology #4691 | 1:1000 |

| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology #4370 | 1:2000 |

| Total ERK1/2 | Cell Signaling Technology #4695 | 1:1000 |

| β-Actin (Loading Control) | Sigma-Aldrich #A5441 | 1:5000 |

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Poziotinib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-6 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel and transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-Actin) and total protein levels.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by Poziotinib.

Materials:

-

EGFR/HER2 exon 20 mutant cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates.

-

Treat the cells with different concentrations of Poziotinib (e.g., 10 nM, 100 nM, 1 µM) for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[7]

-